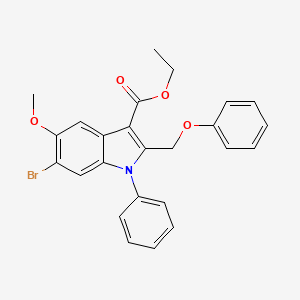
ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Methoxylation: Addition of a methoxy group at the 5th position.
Phenoxymethylation: Attachment of the phenoxymethyl group at the 2nd position.
Esterification: Formation of the ethyl ester at the 3rd position of the carboxylate group.
Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, and phenol derivatives for phenoxymethylation. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate: Shares similar functional groups but differs in the core structure.
6-Bromo-5-methoxypicolinic acid: Similar in having bromine and methoxy groups but differs in the overall structure and functional groups.
Uniqueness
Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate is unique due to its combination of functional groups and the indole core structure
Properties
Molecular Formula |
C25H22BrNO4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H22BrNO4/c1-3-30-25(28)24-19-14-23(29-2)20(26)15-21(19)27(17-10-6-4-7-11-17)22(24)16-31-18-12-8-5-9-13-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
WQYRKQUMIFOFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















